Card-20(22)-enolide,3-[(6-deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-alpha-L-glucopyranosyl)oxy]-14-hydroxy-,(3beta,5beta,17alpha)-
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Overview
Description
Card-20(22)-enolide,3-[(6-deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-alpha-L-glucopyranosyl)oxy]-14-hydroxy-,(3beta,5beta,17alpha)- is a complex organic compound. It is a derivative of cardenolide, a class of steroidal glycosides known for their biological activity, particularly in the context of cardiac glycosides. These compounds are often found in plants and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Card-20(22)-enolide,3-[(6-deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-alpha-L-glucopyranosyl)oxy]-14-hydroxy-,(3beta,5beta,17alpha)- involves multiple steps, including glycosylation reactions to attach the sugar moieties to the steroid backbone. The reaction conditions typically involve the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids to facilitate the formation of glycosidic bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Card-20(22)-enolide,3-[(6-deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-alpha-L-glucopyranosyl)oxy]-14-hydroxy-,(3beta,5beta,17alpha)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated compounds.
Scientific Research Applications
Card-20(22)-enolide,3-[(6-deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-alpha-L-glucopyranosyl)oxy]-14-hydroxy-,(3beta,5beta,17alpha)- has several scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of complex organic molecules.
Biology: It is studied for its potential effects on cellular processes and its role in plant metabolism.
Medicine: It has potential therapeutic applications, particularly in the treatment of cardiac conditions due to its structural similarity to other cardiac glycosides.
Industry: It may be used in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
The mechanism of action of Card-20(22)-enolide,3-[(6-deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-alpha-L-glucopyranosyl)oxy]-14-hydroxy-,(3beta,5beta,17alpha)- involves its interaction with molecular targets such as enzymes and receptors. It may inhibit or activate specific pathways, leading to changes in cellular function. The exact pathways and targets can vary depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Oleanolic acid 3-O-[O-beta-D-glucopyranosyl-(1->4)-O-beta-D-glucopyranosyl-(1->3)-O-alpha-L-rhamnopyranosyl-(1->2)-alpha-L-arabinopyranoside]: A triterpenoid saponin with antineoplastic activity.
Kaempferol 3-O-beta-D-glucopyranosyl-7-O-alpha-L-rhamnopyranoside: A flavonoid glycoside with inhibitory activity against topoisomerase I and II.
Uniqueness
Card-20(22)-enolide,3-[(6-deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-alpha-L-glucopyranosyl)oxy]-14-hydroxy-,(3beta,5beta,17alpha)- is unique due to its specific glycosylation pattern and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C36H56O13 |
---|---|
Molecular Weight |
696.8 g/mol |
IUPAC Name |
3-[(10S,13R,14S)-14-hydroxy-3-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C36H56O13/c1-17-30(49-32-28(41)27(40)26(39)24(15-37)48-32)31(44-4)29(42)33(46-17)47-20-7-10-34(2)19(14-20)5-6-23-22(34)8-11-35(3)21(9-12-36(23,35)43)18-13-25(38)45-16-18/h13,17,19-24,26-33,37,39-43H,5-12,14-16H2,1-4H3/t17?,19?,20?,21?,22?,23?,24?,26?,27?,28?,29?,30?,31?,32?,33?,34-,35+,36-/m0/s1 |
InChI Key |
LBCSKUSUYQVKDB-XIVDISDBSA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2CC[C@]3(C(C2)CCC4C3CC[C@]5([C@@]4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)OC7C(C(C(C(O7)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)OC7C(C(C(C(O7)CO)O)O)O |
Origin of Product |
United States |
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